molecular formula C17H26N4O4 B7079332 N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7079332
M. Wt: 350.4 g/mol
InChI Key: VVLTWGVLOGQPNN-UHFFFAOYSA-N
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Description

N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a furan ring, a piperazine ring, and an oxane moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c18-16(22)14-9-15(25-12-14)10-19-17(23)21-5-3-20(4-6-21)11-13-1-7-24-8-2-13/h9,12-13H,1-8,10-11H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLTWGVLOGQPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCN(CC2)C(=O)NCC3=CC(=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furan Derivative: The initial step involves the synthesis of the 4-carbamoylfuran-2-ylmethyl intermediate. This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the carbamoyl group.

    Piperazine Derivative Synthesis: The next step involves the preparation of the piperazine derivative. This can be synthesized by reacting piperazine with oxan-4-ylmethyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step is the coupling of the furan and piperazine derivatives. This can be achieved through a nucleophilic substitution reaction, where the furan derivative is reacted with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Use of Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research may focus on its effects on enzymes, receptors, or other molecular targets involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide depends on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.

    N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

N-[(4-carbamoylfuran-2-yl)methyl]-4-(oxan-4-ylmethyl)piperazine-1-carboxamide is unique due to its combination of a furan ring, piperazine ring, and oxane moiety This unique structure imparts specific chemical properties and potential biological activities that may not be present in similar compounds

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